Tellurium, bis(p-tolyl)dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium, bis(p-tolyl)dibromo- is an organotellurium compound with the molecular formula C14H14Br2Te. This compound features a tellurium atom bonded to two p-tolyl groups and two bromine atoms.
Vorbereitungsmethoden
The synthesis of Tellurium, bis(p-tolyl)dibromo- typically involves the reaction of tellurium tetrachloride with p-tolylmagnesium bromide, followed by bromination. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Tellurium, bis(p-tolyl)dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium metal or lower oxidation state tellurium compounds.
Wissenschaftliche Forschungsanwendungen
Tellurium, bis(p-tolyl)dibromo- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in materials science for developing advanced materials with unique properties
Wirkmechanismus
The mechanism of action of Tellurium, bis(p-tolyl)dibromo- involves its ability to form secondary bonding interactions and act as a Lewis acid. These properties enable it to interact with various molecular targets, including anions and biomolecules. The compound’s effects are mediated through its unique electronic structure and bonding characteristics .
Vergleich Mit ähnlichen Verbindungen
Tellurium, bis(p-tolyl)dibromo- can be compared with other organotellurium compounds such as:
- Tellurium, bis(p-tolyl)chloride
- Tellurium, bis(p-tolyl)iodide
- Tellurium, bis(p-tolyl)fluoride These compounds share similar structural features but differ in their reactivity and applications due to the nature of the halogen atoms bonded to the tellurium center. The uniqueness of Tellurium, bis(p-tolyl)dibromo- lies in its specific reactivity and potential applications in various fields .
Eigenschaften
CAS-Nummer |
4533-03-3 |
---|---|
Molekularformel |
C14H14Br2Te |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
1-[dibromo-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H14Br2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
OVCQMSHACKMGFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.